![molecular formula C15H17N3OS2 B2868198 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide CAS No. 1355620-09-5](/img/structure/B2868198.png)
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide, also known as CTM-3, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a thiazole-based molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has also been shown to inhibit the activity of enzymes such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has also been shown to have antioxidant properties, which can reduce oxidative stress and prevent cell damage.
Advantages and Limitations for Lab Experiments
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has several advantages for lab experiments, including its high purity and stability, which allow for accurate and reproducible results. However, 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide also has limitations, including its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide, including the optimization of its synthesis method to improve yield and purity, the development of more soluble derivatives for use in experiments, and the investigation of its potential therapeutic applications in other fields of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide and its effects on various signaling pathways and enzymes.
Synthesis Methods
The synthesis of 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide can be achieved using various methods, including the reaction of 2-aminothiazole with tert-butyl bromoacetate followed by reaction with thiophene-3-carbonitrile. Another method involves the reaction of 2-mercaptobenzothiazole with tert-butyl bromoacetate followed by reaction with thiophene-3-carbonitrile. These methods have been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-15(2,3)14-17-11(9-21-14)6-13(19)18-12(7-16)10-4-5-20-8-10/h4-5,8-9,12H,6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAJKTYYVVWDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)NC(C#N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[cyano(thiophen-3-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)
![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)
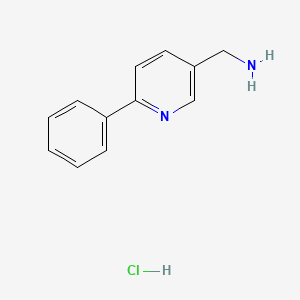
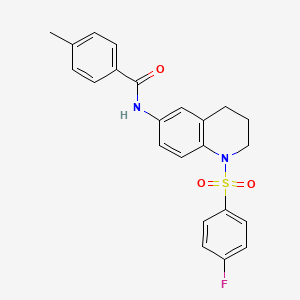
![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)

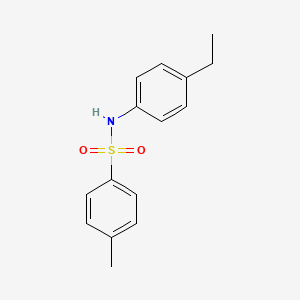
![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)
![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)
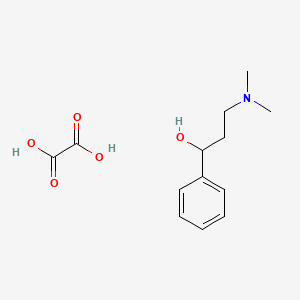
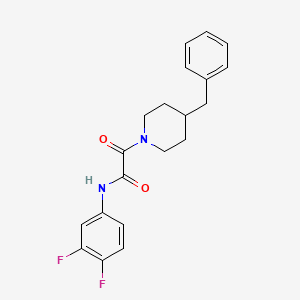
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)
![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)
![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)